molecular formula C11H12O3S B12711635 1H,3H-4,7-Epoxy-3a,7a-propanobenzo(c)thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- CAS No. 127311-86-8

1H,3H-4,7-Epoxy-3a,7a-propanobenzo(c)thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)-

Cat. No.: B12711635
CAS No.: 127311-86-8
M. Wt: 224.28 g/mol
InChI Key: OURAZKBVXBNBGB-UHFFFAOYSA-N
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Description

1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- is a complex organic compound with a unique structure that includes an epoxy group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- typically involves multiple steps, including the formation of the thiophene ring and the introduction of the epoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different epoxides or ketones, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other epoxy-thiophene derivatives and related organic molecules with similar structures and functional groups.

Uniqueness

What sets 1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- apart is its unique combination of an epoxy group and a thiophene ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

127311-86-8

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

13-oxa-8-thiatetracyclo[4.3.3.12,5.01,6]tridecane-7,9-dione

InChI

InChI=1S/C11H12O3S/c12-8-10-4-1-5-11(10,9(13)15-8)7-3-2-6(10)14-7/h6-7H,1-5H2

InChI Key

OURAZKBVXBNBGB-UHFFFAOYSA-N

Canonical SMILES

C1CC23C4CCC(C2(C1)C(=O)SC3=O)O4

Origin of Product

United States

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